molecular formula C26H22N4O4 B2725988 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1358743-30-2

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2725988
CAS No.: 1358743-30-2
M. Wt: 454.486
InChI Key: PPUTZRVPCIKHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic molecule featuring a phthalazin-1-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

  • 1,2,4-Oxadiazole substituent: Positioned at the 4-position of the phthalazinone, this five-membered heterocycle contains two nitrogen atoms and one oxygen atom, enhancing electron-deficient character and metabolic stability .
  • 3,5-Dimethoxyphenyl group: Attached to the oxadiazole, this substituent introduces electron-donating methoxy groups, which may influence solubility and electronic properties.
  • 4-Ethylphenyl group: At the 2-position of the phthalazinone, this hydrophobic substituent likely increases lipophilicity, affecting membrane permeability and bioavailability.

Properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-4-16-9-11-18(12-10-16)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-34-25)17-13-19(32-2)15-20(14-17)33-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUTZRVPCIKHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Phthalic Anhydride Derivatives

The phthalazinone scaffold is classically synthesized via hydrazinolysis of phthalic anhydride derivatives. As demonstrated by Sangshetti et al. (2019), treatment of substituted phthalic anhydrides with hydrazine hydrate in refluxing ethanol yields 1,2-dihydrophthalazin-1-ones. For the target compound, 2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one (Intermediate I) can be prepared by reacting 4-ethylphenylhydrazine with phthalic anhydride under acidic conditions (Scheme 1).

Scheme 1 :
$$
\text{Phthalic anhydride} + \text{4-Ethylphenylhydrazine} \xrightarrow{\text{AcOH, reflux}} \text{Intermediate I}
$$

Key parameters:

  • Solvent : Acetic acid or ethanol.
  • Temperature : 80–100°C.
  • Yield : 60–75% (based on analogous reactions).

Friedel-Crafts Acylation for Substituted Phthalazinones

Alternative routes involve Friedel-Crafts acylation. Behalo et al. (2014) reported the synthesis of 1-chloro-4-arylphthalazines via Friedel-Crafts acylation of phthalic anhydride with diphenyl ether, followed by hydrozinolysis. Adapting this method, 4-ethylphenyl groups can be introduced via electrophilic substitution, though steric hindrance may necessitate optimized Lewis acid catalysts (e.g., AlCl₃ in tetrachloroethane).

Construction of the 1,2,4-Oxadiazole Moiety

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically formed via [3+2] cyclization between amidoximes and acylating agents. MDPI (2024) detailed the synthesis of 1,2,4-oxadiazoles using amidoximes and esters in dimethyl sulfoxide (DMSO) with tert-butoxide base. For the target compound, 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid (Intermediate II) can be synthesized as follows (Scheme 2):

Scheme 2 :
$$
\text{3,5-Dimethoxybenzamidoxime} + \text{Methyl chlorooxoacetate} \xrightarrow{\text{t-BuONa, DMSO}} \text{Intermediate II}
$$

Key parameters:

  • Base : tert-Butoxide (2 equiv).
  • Reaction time : 18 hours at room temperature.
  • Yield : 50–65% (extrapolated from analogous reactions).

Huisgen Cycloaddition for Oxadiazole Formation

Source 4 (PMC, 2023) highlights the Huisgen reaction between tetrazoles and dicarboxylic acid chlorides to form conjugated heterocycles. While traditionally used for 1,2,3-triazoles, this method can be adapted for oxadiazoles by employing nitrile oxides and nitriles. For example, 3,5-dimethoxybenzonitrile oxide can react with cyanoacetic acid derivatives to yield the oxadiazole fragment.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution at Position 4

The phthalazinone core (Intermediate I) can undergo nucleophilic substitution at position 4 if activated by electron-withdrawing groups. Chlorination of Intermediate I using phosphorus oxychloride yields 4-chloro-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one (Intermediate III), which reacts with the oxadiazole fragment (Intermediate II) under basic conditions (Scheme 3).

Scheme 3 :
$$
\text{Intermediate III} + \text{Intermediate II} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$

Key parameters:

  • Base : Potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 80–100°C.
  • Yield : 40–55%.

Palladium-Catalyzed Cross-Coupling

For more challenging couplings, Suzuki-Miyaura or Buchwald-Hartwig reactions can be employed. If the oxadiazole fragment bears a boronic acid or amine group, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling with halogenated phthalazinones.

Optimization and Characterization

Reaction Monitoring and Byproduct Mitigation

  • HPLC-MS : Essential for tracking intermediate formation.
  • Byproducts : Hydrolysis of the oxadiazole ring under acidic conditions necessitates pH control during workup.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the phthalazinone C1-H (δ 8.2–8.5 ppm) and oxadiazole aromatic protons (δ 6.5–7.2 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-O-C (1250 cm⁻¹).

Crystallographic Validation

Single-crystal X-ray diffraction (as in Source 6) confirms regiochemistry and planarity of the oxadiazole-phthalazinone system.

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Fragment Coupling) Pathway B (Sequential Synthesis)
Total Steps 4–5 6–7
Overall Yield 25–35% 15–25%
Key Challenge Oxadiazole stability Regioselectivity in cyclization
Scalability Moderate Low

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets within biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved would depend on the compound’s application and the biological context.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores
Compound Name Core Structure Key Substituents Potential Applications Reference
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one Phthalazin-1-one + oxadiazole 3,5-dimethoxyphenyl, 4-ethylphenyl Medicinal chemistry, agrochemistry N/A
4g (from ) Pyrazol-3-one + tetrazole Coumarin, benzodiazepine Antimicrobial, fluorescence
Oxadiazon (from ) 1,3,4-Oxadiazol-2(3H)-one Dichlorophenyl, tert-butyl Herbicide
Triazolone derivatives (e.g., ) Triazol-3-one Dichlorophenyl, piperazine, sec-butyl Antifungal, enzyme inhibition

Key Observations :

  • Heterocycle Diversity: The phthalazinone-oxadiazole hybrid distinguishes the target compound from pyrazolone-tetrazole (4g, 4h) and triazolone derivatives.
  • Substituent Effects : The 3,5-dimethoxyphenyl group in the target compound contrasts with dichlorophenyl groups in oxadiazon and triazolones. Methoxy groups enhance electron density and may reduce hydrophobicity compared to chlorine substituents, impacting solubility and environmental persistence .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to methyl or hydrogen substituents, similar to the sec-butyl group in triazolone derivatives .
  • Metabolic Stability : The oxadiazole ring is resistant to oxidative metabolism, a trait shared with pesticidal oxadiazoles like oxadiargyl . In contrast, triazolones may undergo ring-opening reactions under acidic conditions .

Biological Activity

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a novel derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O4C_{25}H_{20}N_{4}O_{4}, with a molecular weight of 440.46 g/mol. The structure features an oxadiazole ring, which is known for its biological significance and stability in drug design. The presence of methoxy and ethyl groups enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Research into oxadiazole derivatives has demonstrated significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that derivatives similar to our compound exhibit IC50 values ranging from micromolar to nanomolar concentrations against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BCaCo-28.7
Compound CMCF-7 (breast)12.3
Target CompoundVariousTBD

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that these compounds can inhibit histone deacetylases (HDACs) and other targets such as carbonic anhydrase and butyrylcholinesterase . This inhibition can lead to altered gene expression profiles that promote apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have been reported to possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory response . This property makes them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have highlighted the promising nature of oxadiazole derivatives:

  • Study on Antitumor Activity : A derivative similar to our target compound was tested against a panel of twelve human tumor cell lines. It exhibited selective cytotoxicity with an IC50 value as low as 2.76 µM against ovarian adenocarcinoma cells .
  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory potential of oxadiazole derivatives, compounds were shown to reduce pro-inflammatory cytokine production in vitro, indicating their potential for therapeutic use in inflammatory conditions .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing the compound?

The synthesis of this compound involves multi-step heterocyclic assembly. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction between nitrile derivatives and hydroxylamine derivatives under reflux in ethanol or dichloromethane .
  • Phthalazinone Core Assembly : Coupling of substituted phenyl groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Optimization : Control of temperature (60–120°C), pH (neutral to slightly acidic), and solvent polarity (e.g., ethanol for polar intermediates) to maximize yields (typically 60–80%) and purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity data (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentrations, incubation times) and use internal controls .
  • Structural Isomerism : Characterize stereochemistry via X-ray crystallography or NOESY NMR to confirm configuration .
  • Solvent Effects : Compare activities in aqueous vs. DMSO-based systems, as aggregation can alter bioavailability .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate replicates .

Basic: Which analytical methods are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks for absolute configuration .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency in oxadiazole formation .
  • Solvent Selection : Compare dichloromethane (fast kinetics) vs. toluene (improved selectivity) in cyclization steps .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What functional groups in the compound are most reactive, and how do they influence stability?

  • 1,2,4-Oxadiazole Ring : Prone to hydrolytic cleavage under strong acidic/basic conditions; stabilize via lyophilization .
  • Phthalazinone Core : Susceptible to oxidation at the C1-ketone; store under nitrogen with antioxidants (e.g., BHT) .
  • Dimethoxyphenyl Group : Enhances solubility in polar solvents but may form π-π stacks in aqueous media .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Scanning : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 3,5-dimethoxyphenyl position to assess kinase inhibition .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) and validate via SPR assays .
  • Pharmacophore Mapping : Compare electrostatic potentials and lipophilicity (logP) using QSAR models .

Basic: What solvents and storage conditions are recommended for long-term stability?

  • Storage Solvents : Use anhydrous DMSO for biological assays (avoid freeze-thaw cycles) or acetonitrile for HPLC .
  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Stability Testing : Monitor decomposition via LC-MS every 6 months; discard if purity drops below 90% .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use 0.1% Tween-80 or cyclodextrin-based formulations to enhance dispersion .
  • Pro-drug Derivatization : Introduce phosphate or PEG groups at the ethylphenyl position for improved hydrophilicity .
  • Nanoencapsulation : Prepare PLGA nanoparticles (50–100 nm) to sustain release in cell media .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (no specific toxicity data available) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

  • MD Simulations : Simulate binding pocket dynamics (e.g., using GROMACS) to identify key residue interactions .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthesis .
  • ADMET Prediction : Use SwissADME to optimize logP (<5), topological polar surface area (>60 Ų), and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.